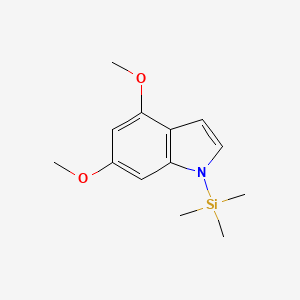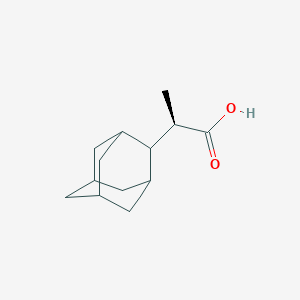![molecular formula C13H14ClNO3 B2522092 N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide CAS No. 2411294-02-3](/img/structure/B2522092.png)
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as AM404 and is a synthetic analog of anandamide, an endocannabinoid neurotransmitter. AM404 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and its role in various biological processes.
Wirkmechanismus
AM404 acts by inhibiting the reuptake of anandamide, leading to increased levels of this neurotransmitter in the brain. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain, leading to a variety of physiological effects. By inhibiting the reuptake of anandamide, AM404 enhances the activity of the endocannabinoid system, leading to increased analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
AM404 has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic effects, AM404 has been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory conditions. AM404 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using AM404 in lab experiments is its ability to selectively inhibit the reuptake of anandamide, leading to increased levels of this neurotransmitter in the brain. This allows researchers to study the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using AM404 is its potential to interact with other neurotransmitter systems, making it difficult to isolate its effects on the endocannabinoid system.
Zukünftige Richtungen
There are a number of potential future directions for research involving AM404. One area of interest is its potential as a treatment for chronic pain, particularly in cases where traditional pain medications are ineffective. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the biochemical and physiological effects of AM404 and its potential applications in medical research.
Synthesemethoden
AM404 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyphenylacetic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with but-2-yn-1-ol in the presence of a palladium catalyst to produce AM404.
Wissenschaftliche Forschungsanwendungen
AM404 has been used extensively in scientific research to study the endocannabinoid system and its role in pain management, inflammation, and other physiological processes. One of the key applications of AM404 is its ability to inhibit the reuptake of anandamide, leading to increased levels of this neurotransmitter in the brain. This has been shown to have analgesic effects, making it a potential treatment for chronic pain.
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-3-4-13(17)15-8-11(16)10-7-9(14)5-6-12(10)18-2/h5-7,11,16H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNBYXCXCBMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)


![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)


![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)
